1-Chloro-9-phenylnonane
Description
Contextualization within Halogenated Hydrocarbons and Phenylalkanes Research
1-Chloro-9-phenylnonane (B1632720) is classified as a halogenated hydrocarbon and a phenylalkane. This dual classification is central to its chemical utility. As a halogenated hydrocarbon, specifically a primary alkyl chloride, the compound's reactivity is dominated by the carbon-chlorine bond. The chlorine atom, being more electronegative than carbon, creates a polar bond that renders the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. molbase.comguidechem.com This reactivity is characteristic of haloalkanes and is the basis for nucleophilic substitution reactions, a fundamental class of reactions in organic synthesis. smolecule.comchemicalbook.com The rate of these reactions is influenced by the nature of the halogen, with the C-Cl bond being less reactive than C-Br or C-I bonds but more reactive than the C-F bond. molbase.com
Simultaneously, the compound is a phenylalkane, characterized by a phenyl group attached to a long, nine-carbon alkyl chain (a nonyl group). guidechem.com Phenylalkanes, also known as alkylbenzenes, are important intermediates in the chemical industry, serving as precursors for detergents and lubricants. guidechem.com The long aliphatic chain in this compound imparts significant nonpolar character to the molecule, influencing its solubility and physical properties. The terminal phenyl group is generally stable under conditions used for nucleophilic substitution at the other end of the chain, making the molecule a valuable bifunctional linker.
Significance as a Building Block in Complex Molecule Synthesis
The structure of this compound makes it a useful building block in the synthesis of more complex molecules. Chemical building blocks are relatively simple molecules that possess reactive functional groups, allowing them to be joined together to construct larger, more elaborate structures. libretexts.org The utility of this compound in this capacity stems from its two distinct ends: the reactive chloro group and the stable phenyl-terminated nonyl chain. This allows chemists to introduce a nine-carbon chain with a terminal phenyl group into a target molecule through reactions at the C-Cl bond.
A specific example of its application as a synthetic building block is in the preparation of complex ligands. Research has shown that this compound is a key starting material for the synthesis of 1,2-dihydroxyimino-3,8-diaza-9-phenylnonane. researchgate.netjcsp.org.pk In this synthesis, the chloro group undergoes a nucleophilic substitution reaction, allowing the entire 9-phenylnonyl moiety to be attached to a diamine structure, which is then further elaborated to form the final vic-dioxime ligand. researchgate.netjcsp.org.pkbingol.edu.tr These types of ligands are of interest in coordination chemistry for their ability to form stable complexes with various transition metals. ijnes.org
Historical Overview of its Role in Organic Transformations
While a detailed history of the first synthesis of this compound is not prominent in available literature, its role in specific organic transformations is demonstrated by its application in multi-step syntheses. The primary transformation it is designed to undergo is nucleophilic substitution. In this reaction, the chloride ion acts as a leaving group, replaced by a nucleophile, thereby forming a new carbon-nucleophile bond. guidechem.com
The synthesis of 1,2-dihydroxyimino-3,8-diaza-9-phenylnonane, reported in 2000, serves as a clear example of this transformation. researchgate.netjcsp.org.pk In this process, the nitrogen atom of a diamine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine in this compound. This reaction forges a new carbon-nitrogen bond and effectively couples the 9-phenylnonyl fragment to the ligand backbone.
Furthermore, the chloroalkane functionality suggests its potential use in forming Grignard reagents. Although the formation of Grignard reagents from alkyl chlorides can be more challenging than from the corresponding bromides or iodides, the resulting organomagnesium compound, 9-phenylnonylmagnesium chloride, would be a potent nucleophile itself. chemrxiv.org Such a reagent could be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, or esters, significantly expanding the synthetic utility of the original building block. clockss.org This highlights how this compound can be transformed from an electrophilic building block into a nucleophilic one, showcasing its versatility in organic synthesis.
Structure
2D Structure
3D Structure
Properties
CAS No. |
27175-81-1 |
|---|---|
Molecular Formula |
C15H23Cl |
Molecular Weight |
238.79 g/mol |
IUPAC Name |
9-chlorononylbenzene |
InChI |
InChI=1S/C15H23Cl/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14H2 |
InChI Key |
KFJDHWCTDWNJTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways for 1-Chloro-9-phenylnonane (B1632720)
The synthesis of this compound can be approached from two main starting points: the chemical modification of closely related phenylnonane derivatives or its direct acquisition from commercial suppliers.
Synthesis from Related Phenylnonane Derivatives
A primary and logical synthetic route to this compound involves the conversion of its corresponding alcohol, 9-phenylnonan-1-ol. This transformation is a common and well-established method in organic chemistry for the preparation of primary alkyl chlorides. Two principal reagents are typically employed for this conversion: thionyl chloride (SOCl₂) and the reagents used in the Appel reaction.
Using Thionyl Chloride: The reaction of a primary alcohol with thionyl chloride is a widely used method for the synthesis of the corresponding alkyl chloride. libretexts.org The reaction proceeds by converting the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion. chemistrysteps.com For long-chain alcohols, this reaction is often carried out in an inert solvent, and sometimes in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. youtube.com The general reaction is as follows:
C₆H₅(CH₂)₉OH + SOCl₂ → C₆H₅(CH₂)₉Cl + SO₂ + HCl
The Appel Reaction: Another effective method for the chlorination of primary alcohols is the Appel reaction. wikipedia.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) to convert an alcohol to an alkyl chloride under mild conditions. blogspot.com The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide (Ph₃PO) byproduct. wikipedia.org The reaction mechanism involves the formation of a phosphonium (B103445) salt, which then activates the alcohol for nucleophilic attack by the chloride ion. nrochemistry.com
C₆H₅(CH₂)₉OH + PPh₃ + CCl₄ → C₆H₅(CH₂)₉Cl + Ph₃PO + CHCl₃
Utilizing Commercial Availability as a Starting Material
For many research and development applications, the most straightforward approach to obtaining this compound is through direct purchase from a chemical supplier. Several chemical companies list this compound in their catalogs, making it a readily available starting material for further chemical synthesis. This option bypasses the need for multi-step synthesis and purification, saving significant time and resources.
Precursor Compounds and Their Chemical Transformations to this compound
The key precursor for the synthesis of this compound, as outlined above, is 9-phenylnonan-1-ol. The synthesis of this long-chain phenylalkanol can be achieved through several established synthetic methodologies, most notably the Grignard reaction and Friedel-Crafts acylation followed by reduction.
A plausible Grignard synthesis would involve the reaction of a phenylmagnesium halide with a nine-carbon electrophile containing a protected hydroxyl group or a precursor that can be readily converted to a primary alcohol. For instance, the reaction of phenylmagnesium bromide with 9-bromononan-1-ol (with the hydroxyl group protected) or with an appropriate nine-carbon aldehyde or epoxide could yield the desired carbon skeleton.
Alternatively, a Friedel-Crafts acylation of benzene (B151609) with a derivative of nonanedioic acid (e.g., the mono-acid chloride) would yield a keto acid. Subsequent reduction of both the ketone and the carboxylic acid functionalities would produce 9-phenylnonan-1-ol.
Optimization of Reaction Conditions for Enhanced Synthetic Yields
Optimizing the reaction conditions for the chlorination of 9-phenylnonan-1-ol is crucial for maximizing the yield and purity of this compound.
For the thionyl chloride method , key parameters to optimize include:
| Parameter | Considerations |
| Solvent | Inert solvents like dichloromethane (B109758) or toluene (B28343) are commonly used to control the reaction temperature and facilitate product isolation. |
| Temperature | The reaction is often performed at room temperature or with gentle heating to ensure complete reaction without promoting side reactions. |
| Stoichiometry | A slight excess of thionyl chloride is typically used to drive the reaction to completion. |
| Addition of a Base | The use of a base such as pyridine can neutralize the HCl generated, which can be beneficial for acid-sensitive substrates, though it may also influence the reaction mechanism. youtube.com |
For the Appel reaction , optimization would focus on:
| Parameter | Considerations |
| Solvent | Aprotic solvents like dichloromethane or acetonitrile (B52724) are suitable for this reaction. |
| Temperature | The reaction is often carried out at room temperature or with mild heating. |
| Reagent Purity | The purity of triphenylphosphine and carbon tetrachloride can impact the reaction efficiency and yield. |
| Work-up Procedure | Efficient removal of the triphenylphosphine oxide byproduct is a critical step in the purification of the final product. |
Novel Approaches to Carbon-Chlorine Bond Formation in Long-Chain Phenylalkanes
While the conversion of alcohols to chlorides is a classic and reliable method, modern organic synthesis is continuously exploring more direct and efficient ways to form carbon-chlorine bonds. For long-chain phenylalkanes like this compound, novel approaches could involve the direct, regioselective chlorination of the terminal methyl group of 9-phenylnonane.
Recent advancements in C-H activation and functionalization offer potential pathways for such a transformation. nih.gov These methods often employ transition-metal catalysts or photoredox catalysis to selectively activate a specific C-H bond in the presence of other similar bonds. bohrium.com The development of a catalytic system that could differentiate the terminal methyl group of the nonyl chain from the other methylene (B1212753) groups would represent a significant step forward in the synthesis of this and similar long-chain functionalized alkanes. However, achieving high regioselectivity at an unactivated primary C-H bond in a long alkyl chain remains a significant challenge in synthetic chemistry. nih.gov
Based on a comprehensive review of available scientific literature, it is not possible to provide detailed research findings for the specific reactivity of This compound according to the requested outline. The topics of aromatic thallation, subsequent reactions with nitrosyl chloride, and reactions with organotelluride reagents for this particular compound are not documented in the accessible chemical literature.
Similarly, while the reactivity of alkyl chlorides with organometallic reagents like Grignard and organolithium reagents is a well-established area of organic chemistry, specific studies, data, or detailed mechanistic investigations concerning this compound could not be located.
Therefore, generating an article that strictly adheres to the provided outline with scientifically accurate, specific findings for this compound is not feasible at this time. General principles of reactivity for analogous long-chain ω-phenylalkyl halides exist, but discussing them would violate the explicit instruction to focus solely on the specified compound.
Reactivity and Mechanistic Investigations
Chemoselective Transformations of the Haloalkane Chain
The chemoselective functionalization of bifunctional organic molecules is a fundamental challenge in synthetic chemistry. In the context of haloalkanes containing other reactive moieties, achieving selective metalation at a specific site is crucial for subsequent bond formation. Studies on 1-chloro-n-phenylsulfanylalkanes have demonstrated the feasibility of selective lithiation at the carbon-chlorine bond, leaving the carbon-sulfur bond intact under controlled conditions.
The reaction of various 1-chloro-n-phenylsulfanylalkanes with two equivalents of lithium naphthalenide in THF at low temperatures (e.g., -78 °C) results in a selective chlorine-lithium exchange. arkat-usa.org This process generates a lithiated intermediate at the terminal carbon of the alkyl chain. The subsequent addition of an electrophile, such as a carbonyl compound (e.g., ButCHO, Et2CO, (CH2)5CO), leads to the formation of the corresponding sulfanyl (B85325) alcohols. arkat-usa.org This selectivity is attributed to the greater reactivity of the C-Cl bond towards lithium naphthalenide compared to the C-S bond under these specific reaction conditions.
The general reaction scheme for this selective lithiation and subsequent electrophilic quench is depicted below:
Scheme 1: Selective Lithiation of 1-Chloro-n-phenylsulfanylalkanes
The success of this selective transformation hinges on the careful control of stoichiometry and temperature. Using only two equivalents of the lithiumating agent ensures that the reaction preferentially occurs at the more labile C-Cl bond.
While selective lithiation of the carbon-chlorine bond is achievable, further reaction can be induced to cleave the carbon-sulfur bond, leading to the formation of a dilithiated intermediate. This subsequent reaction demonstrates the possibility of a stepwise functionalization of the haloalkane chain.
When an excess of lithium (a 1:4 molar ratio of the starting material to lithium) is used and the reaction temperature is allowed to rise to -50 °C for a period of 1.5 hours, a second lithiation event occurs. arkat-usa.org This step involves the reductive cleavage of the carbon-sulfur bond, resulting in a dilithiated alkane. The addition of a second, different electrophile at this stage allows for the synthesis of unsymmetrically substituted diols. arkat-usa.org
This stepwise process highlights the nuanced reactivity of the organolithium intermediates and the potential for differential functionalization at both ends of the alkyl chain. The formation of the organolithium reagent from the alkyl halide is a reductive process where the lithium metal acts as a reducing agent, converting the carbon-halogen bond into a carbon-lithium bond. masterorganicchemistry.comlibretexts.org
The table below summarizes the outcomes of the stepwise lithiation and electrophilic quenching of a 1-chloro-n-phenylsulfanylalkane, illustrating the formation of both mono- and difunctionalized products.
| Entry | Starting Material | Step 1: Lithiation Conditions | Step 1: Electrophile (E1) | Product 1 | Step 2: Lithiation Conditions | Step 2: Electrophile (E2) | Product 2 |
| 1 | Cl-(CH2)n-SPh | 2 equiv. LiC10H8, -78 °C | R1CHO | R1CH(OH)-(CH2)n-SPh | 4 equiv. Li, -50 °C, 1.5 h | R2CHO | R1CH(OH)-(CH2)n-CH(OH)R2 |
Radical Reaction Pathways
Beyond ionic pathways, 1-chloro-9-phenylnonane (B1632720) and related long-chain alkyl chlorides can participate in radical reactions. The homolytic cleavage of the carbon-chlorine bond, which is the weakest C-X bond among alkyl halides (excluding C-I), can be initiated by light, heat, or radical initiators to generate an alkyl radical. purdue.edulibretexts.org This primary alkyl radical can then undergo a variety of transformations, with intramolecular cyclization being a prominent pathway, especially if an unsaturated moiety is present within the molecule.
Recent advancements have focused on metallaphotoredox catalysis to achieve the reductive cyclization of unactivated alkyl chlorides with tethered alkenes. nih.gov This methodology utilizes a copper photosensitizer to generate a highly nucleophilic low-valent cobalt or nickel intermediate. This metal complex is capable of cleaving the strong C(sp³)–Cl bond, generating an alkyl radical which then undergoes intramolecular cyclization. nih.gov While this compound itself does not possess an internal alkene for such cyclization, this chemistry demonstrates a viable pathway for generating the corresponding primary radical under mild conditions.
The key steps in such a radical pathway are:
Initiation: Generation of a catalytic, highly reducing metal species.
C-Cl Bond Cleavage: Single electron transfer from the metal catalyst to the alkyl chloride, leading to the formation of an alkyl radical.
Propagation/Termination: The alkyl radical can then engage in intermolecular reactions or be terminated.
The formation of alkyl radicals from alkyl halides is a well-established process, traditionally utilizing reagents like organotin hydrides. acs.orgiu.edu However, modern methods are moving towards less toxic and more environmentally benign catalytic systems.
Transition-Metal Catalyzed Cross-Coupling Reactions
The development of efficient methods for the cross-coupling of unactivated alkyl halides is a significant area of research in organic synthesis. This compound, as a primary alkyl chloride, presents a challenging substrate for such transformations due to the strength of the C-Cl bond and the potential for side reactions.
The Suzuki-Miyaura coupling, a powerful tool for C-C bond formation, has traditionally been challenging for unactivated alkyl chlorides. thieme-connect.com The oxidative addition of the strong C(sp³)-Cl bond to a palladium(0) center is often slow and inefficient. princeton.edu However, significant progress has been made through the development of specialized catalyst systems.
Nickel-based catalysts have emerged as particularly effective for the Suzuki-Miyaura coupling of unactivated secondary and even primary alkyl chlorides. nih.gov These reactions can be performed under mild conditions (room temperature) using commercially available catalyst components. nih.gov Mechanistic studies suggest that for alkyl chlorides, the oxidative addition step may be at least partially turnover-limiting. nih.gov
Palladium-catalyzed systems have also been developed, often requiring more specialized ligands to facilitate the challenging oxidative addition step. researchgate.netmdpi.com The general catalytic cycle for a Suzuki-Miyaura coupling of an alkyl chloride is as follows:
Catalytic Cycle of Suzuki-Miyaura Coupling
M = Ni or Pd; L = Ligand
The table below provides a conceptual overview of catalyst systems investigated for the Suzuki-Miyaura coupling of unactivated alkyl chlorides.
| Catalyst System | Metal | Typical Ligand Type | Key Features |
| NiBr2·diglyme / Ligand | Nickel | N-heterocyclic carbene (NHC) or phosphine | Effective for primary and secondary alkyl chlorides at room temperature. nih.gov |
| Pd(OAc)2 / P(t-Bu)3 | Palladium | Bulky, electron-rich phosphine | Can promote coupling of some unactivated alkyl halides. |
| [(MeN2N)Ni-Cl] | Nickel | Pincer complex | Catalyzes alkyl-alkyl and alkyl-aryl coupling. thieme-connect.com |
| Copper/bathophenanthroline | Copper | Phenanthroline-based | Efficient for C(sp³)–C(sp²) bond formation with alkyl halides. acs.org |
While direct homoallylation of this compound is not a standard transformation, analogous nickel-catalyzed reactions provide insight into potential C-C bond-forming strategies. Nickel catalysts are well-known to promote the coupling of alkyl halides with various partners. acs.orgnih.gov
For instance, nickel-catalyzed reductive coupling reactions can join two different electrophiles, such as an aryl halide and an alkyl halide. nih.gov The mechanism often involves the formation of an alkyl radical intermediate. nih.gov
More specifically, nickel-catalyzed homoallylation reactions of aldehydes with 1,3-dienes in the presence of a reducing agent have been developed. orgsyn.org Although the substrate is different, the underlying principle of nickel-catalyzed C-C bond formation is relevant. Nickel catalysts have also been used for the allylation of alkyl halides with allyl carbonates. researchgate.netdntb.gov.ua
A plausible analogous reaction for this compound would involve a nickel-catalyzed cross-coupling with an appropriate homoallyl partner. The mechanism would likely proceed through a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle, depending on the specific conditions and coupling partner. The key step remains the initial activation of the C-Cl bond by a low-valent nickel species.
Role of Cobalt and Silver Catalysts in Coupling Processes
The carbon-chlorine bond in this compound can be activated by various transition metal catalysts to form new carbon-carbon bonds. Cobalt and silver catalysts, in particular, offer distinct methodologies for such coupling reactions, often proceeding through different mechanistic pathways.
Cobalt-Catalyzed Cross-Coupling:
Cobalt complexes have emerged as cost-effective and efficient catalysts for the cross-coupling of alkyl halides with a variety of organometallic reagents. These reactions are particularly valuable as they can tolerate a wide range of functional groups. In the context of this compound, a primary alkyl chloride, cobalt-catalyzed coupling would typically involve reaction with organometallic partners like Grignard reagents (RMgX) or organozinc compounds.
The catalytic cycle is generally believed to involve the formation of a low-valent cobalt species which then reacts with the alkyl halide. A plausible mechanism involves the generation of an alkyl radical from this compound. This radical intermediate can then participate in the formation of the new C-C bond. The presence of the distant phenyl group is not expected to electronically influence the reactivity of the primary chloride directly, but its presence offers a site for potential intramolecular reactions if a suitable coupling partner is chosen. The efficiency of these cobalt-catalyzed reactions is often enhanced by the use of specific ligands that stabilize the cobalt center and modulate its reactivity.
| Catalyst System | Coupling Partner | Expected Product | Mechanistic Feature |
| CoCl₂ / Ligand | Aryl Grignard | 1-Aryl-9-phenylnonane | Involves alkyl radical intermediates |
| CoBr₂ / TMEDA | Alkyl Zinc Reagent | 1-Alkyl-9-phenylnonane | Tolerant of various functional groups |
Silver-Catalyzed Coupling Reactions:
Silver catalysts, often in the form of silver salts like silver nitrate (B79036) (AgNO₃), provide an alternative route for the coupling of alkyl halides. These reactions can be particularly effective for coupling with certain organometallic reagents, such as Grignard reagents and organolithium compounds. The mechanism of silver-catalyzed coupling is thought to involve the formation of an organosilver intermediate.
For this compound, reaction with a Grignard reagent in the presence of a catalytic amount of a silver salt could proceed via the formation of a 9-phenylnonyl radical, which then combines with an organosilver species. While less common than palladium or nickel-catalyzed couplings, silver-based methods can offer unique selectivity and are sometimes milder.
| Catalyst | Coupling Partner | Potential Product | Key Intermediate |
| AgNO₃ | Benzyl Grignard | 1,9-Diphenylnonane | Organosilver species |
| AgOTf | Indenyllithium | 1-(Inden-1-yl)-9-phenylnonane | Alkyl radical |
Competing Elimination Reactions and Product Selectivity
In the presence of a base, this compound, like other primary alkyl halides, can undergo elimination reactions (dehydrohalogenation) to form alkenes, which compete with nucleophilic substitution reactions. The outcome of this competition and the selectivity of the elimination products are governed by several factors.
As a primary alkyl halide, this compound is susceptible to the E2 (bimolecular elimination) mechanism, especially in the presence of a strong, sterically hindered base. The use of a strong, non-bulky base, particularly in a polar aprotic solvent, may favor the competing Sₙ2 substitution reaction. brainkart.com
The regioselectivity of the elimination reaction is a key consideration. The removal of a proton can occur from the carbon atom adjacent to the carbon bearing the chlorine (the β-carbon). In the case of this compound, this would lead to the formation of 9-phenylnon-1-ene. According to Zaitsev's rule , when multiple alkene products are possible, the more substituted (and generally more stable) alkene is the major product. However, for a terminal halide like this compound, only one constitutional isomer of the alkene can be formed through β-elimination.
The stereoselectivity of the E2 reaction is also a critical aspect. For the reaction to proceed efficiently, the β-hydrogen and the chlorine leaving group must be in an anti-periplanar conformation. While this is less conformationally restricted in a long, flexible chain like this compound compared to cyclic systems, it remains a fundamental requirement for the E2 mechanism.
The choice of base and reaction conditions plays a pivotal role in directing the reaction towards either elimination or substitution and in influencing the product distribution in elimination reactions.
| Reaction Condition | Favored Pathway | Major Product | Rationale |
| Strong, sterically hindered base (e.g., potassium tert-butoxide) | E2 Elimination | 9-Phenylnon-1-ene | Steric bulk of the base favors proton abstraction over nucleophilic attack. |
| Strong, non-hindered base (e.g., sodium ethoxide) in ethanol | E2 Elimination / Sₙ2 Substitution | Mixture of 9-Phenylnon-1-ene and 1-ethoxy-9-phenylnonane | Competition between elimination and substitution. |
| Weakly basic nucleophile (e.g., cyanide) | Sₙ2 Substitution | 10-Phenylnonanenitrile | Nucleophilicity outweighs basicity. |
| High temperature | E2 Elimination | 9-Phenylnon-1-ene | Elimination is entropically favored at higher temperatures. |
Applications in Advanced Organic Synthesis
Role as a Key Intermediate in Radiolabeled Fatty Acid Synthesis
The structural similarity of 1-Chloro-9-phenylnonane (B1632720) to naturally occurring fatty acids makes it an ideal precursor for the synthesis of radiolabeled fatty acid analogs. These synthetic analogs are crucial tools in medical imaging, particularly for diagnosing metabolic disorders of the heart. nih.gov The long nine-carbon chain mimics the alkyl chain of fatty acids, while the chloro and phenyl groups provide handles for introducing radioisotopes and modifying the molecule's biological properties.
Synthesis of Tellura-Fatty Acid Analogs
A significant application of this compound is in the synthesis of tellurium-containing fatty acid analogs. In these syntheses, the chlorine atom is displaced by a tellurium-containing nucleophile. This reaction is a key step in creating molecules where a tellurium atom is incorporated into the fatty acid backbone. The phenyl group at the terminus of the chain is crucial for modulating the biodistribution of these analogs once administered. These tellura-fatty acids are of particular interest due to the potential of using radioactive isotopes of tellurium for scintigraphic imaging.
Precursor for Myocardial Imaging Agents
Radiolabeled fatty acids are vital for myocardial imaging, a technique used to assess the metabolic function of the heart muscle. nih.gov Since fatty acids are the primary energy source for the myocardium, tracers based on their structure can effectively visualize areas of healthy and diseased tissue. nih.gov this compound serves as a precursor to develop such imaging agents. By incorporating a gamma-emitting or positron-emitting radionuclide into the molecule, which can be achieved through modifications of the phenyl group or by replacing the chlorine atom, scientists can create tracers that are taken up by the heart muscle. The resulting images provide valuable diagnostic information about conditions like coronary artery disease and heart failure. nih.govdntb.gov.ua
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
The dual functionality of this compound makes it a valuable starting material for the synthesis of more complex molecules used in the pharmaceutical and agrochemical industries. pharmanoble.com Chemical compounds that act as intermediates are essential building blocks in the production of Active Pharmaceutical Ingredients (APIs). pharmanoble.com The chlorine atom can be readily substituted by a variety of functional groups, including amines, azides, and thiols, through nucleophilic substitution reactions. This allows for the introduction of pharmacologically active moieties.
Simultaneously, the phenyl group can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or acylation. This versatility enables the construction of a diverse library of compounds from a single precursor. These derived molecules can then be screened for potential use as new drugs or pesticides. tatvachintan.com
Utilization in the Construction of Functionalized Alcohols and Diols
This compound is a useful substrate for creating long-chain functionalized alcohols and diols. nih.gov The simplest transformation is the hydrolysis of the chloride to an alcohol, yielding 9-phenylnonan-1-ol. This reaction can be carried out under basic conditions.
More complex diols can be synthesized by first modifying the phenyl ring. For instance, if a hydroxyl group is introduced onto the phenyl ring prior to the hydrolysis of the chloro group, a diol with both an aliphatic and an aromatic hydroxyl group is formed. These diols are valuable intermediates in polymer chemistry and in the synthesis of natural products and other complex organic molecules.
Development of Hybrid Organic Molecules and Complex Architectures
The distinct reactivity of the two ends of the this compound molecule allows for its use in the stepwise construction of complex molecular architectures. For example, the chloro group can be converted into a Grignard reagent by reacting it with magnesium metal. This organometallic intermediate can then participate in a wide range of carbon-carbon bond-forming reactions, allowing for the extension of the alkyl chain or the introduction of complex substituents.
Subsequently, the phenyl group can be used as an anchor point for further elaboration, for example, in palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction. This orthogonal reactivity is highly advantageous for the controlled, stepwise synthesis of hybrid molecules that combine aliphatic and aromatic features, which are of interest in materials science and medicinal chemistry.
Solvent Applications in High-Yield Organic Transformations
While less common, long-chain chlorinated alkanes like this compound can be used as solvents in specific organic transformations. researchgate.net Their properties, such as a high boiling point and moderate polarity, can be beneficial for certain reactions that require elevated temperatures and a non-polar, aprotic medium. researchgate.net The long alkyl chain provides good solubility for non-polar reactants, while the chloro- and phenyl- groups contribute to a moderate dielectric constant, which can help to stabilize charged intermediates or transition states.
The choice of solvent can significantly impact reaction kinetics and product yields. researchgate.net In some high-yield transformations, using a solvent like this compound can lead to improved outcomes compared to more conventional solvents, due to a favorable combination of solubility, boiling point, and chemical inertness under the specific reaction conditions. dntb.gov.ua
Below is an interactive data table summarizing the applications of this compound:
| Application Area | Specific Use | Key Chemical Transformations |
| Radiolabeled Synthesis | Precursor for Tellura-Fatty Acid Analogs | Nucleophilic substitution of chlorine with tellurium nucleophiles |
| Precursor for Myocardial Imaging Agents | Introduction of radionuclides via substitution or aromatic functionalization | |
| Intermediate Synthesis | Pharmaceutical and Agrochemical Building Blocks | Nucleophilic substitution at the chloro-group, Electrophilic substitution on the phenyl ring |
| Functional Group Conversion | Synthesis of Functionalized Alcohols and Diols | Hydrolysis of the chloro-group, Hydroxylation of the phenyl ring |
| Complex Molecule Construction | Building Hybrid Organic Molecules | Grignard reagent formation, Palladium-catalyzed cross-coupling reactions |
| Solvent Applications | Medium for High-Yield Organic Reactions | Utilized for its high boiling point and moderate polarity |
Structural Elucidation and Characterization Techniques
Advanced Spectroscopic Methods for Structural Assignment
Spectroscopic techniques are fundamental in determining the molecular architecture of 1-Chloro-9-phenylnonane (B1632720) by probing how the molecule interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, integration, and signal splitting in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the nonane (B91170) chain.
Aromatic Region: The monosubstituted benzene (B151609) ring will show signals typically in the range of 7.1-7.3 ppm. libretexts.org The protons on the phenyl ring, due to symmetry, may appear as a complex multiplet.
Aliphatic Region: The protons on the long alkyl chain will appear further upfield.
The methylene (B1212753) protons adjacent to the chlorine atom (-CH₂Cl) are expected to be the most deshielded of the aliphatic protons, with a chemical shift around 3.5 ppm. This is due to the electron-withdrawing effect of the chlorine atom.
The methylene protons adjacent to the phenyl group (benzylic protons, -CH₂-Ph) would resonate at approximately 2.6 ppm. chemicalbook.com
The remaining methylene groups (-CH₂-) in the center of the nonane chain would produce a large, overlapping multiplet in the 1.2-1.8 ppm region. chemicalbook.com
Integration: The relative areas under each signal would correspond to the number of protons giving rise to that signal. For instance, the integrated area of the aromatic signals would be proportional to 5 protons, while the signal for the -CH₂Cl group would correspond to 2 protons. pressbooks.pub
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Carbons: The carbons of the phenyl ring would appear in the downfield region of the spectrum, typically between 125-145 ppm. chemicalbook.com
Aliphatic Carbons: The carbon atom bonded to chlorine (C-Cl) would be found around 45 ppm. The other methylene carbons of the chain would resonate between 20-35 ppm. spectrabase.com
The following table summarizes the predicted ¹H NMR chemical shifts for this compound.
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl Protons (C₆H₅-) | ~7.1 - 7.3 | Multiplet | 5H |
| Chloromethylene (-CH₂Cl) | ~3.5 | Triplet | 2H |
| Benzylic Methylene (-CH₂-Ph) | ~2.6 | Triplet | 2H |
| Internal Methylene (-(CH₂)₆-) | ~1.2 - 1.8 | Multiplet | 14H |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum for this compound, available from the NIST WebBook, displays several key absorption bands that confirm its structure. nist.gov
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of peaks just above 3000 cm⁻¹. masterorganicchemistry.com
C-H Stretching (Aliphatic): The stretching vibrations of the C-H bonds in the nonane chain are observed as strong absorptions in the 2850-2930 cm⁻¹ region. masterorganicchemistry.com
C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds within the phenyl ring gives rise to characteristic peaks in the 1450-1600 cm⁻¹ region.
C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.
The table below details the significant peaks in the IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3020 - 3080 | C-H Stretch | Aromatic |
| ~2850 - 2960 | C-H Stretch | Aliphatic |
| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Ring |
| ~700 - 750 | C-H Out-of-plane Bend | Aromatic |
| ~650 - 750 | C-Cl Stretch | Alkyl Halide |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting fragments. chemguide.co.uk For this compound (C₁₅H₂₃Cl), the molecular weight is approximately 238.8 g/mol . nist.gov
Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak at m/z 238. A key feature for chlorine-containing compounds is the presence of an isotopic peak (M+2) at m/z 240, which is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info
Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound would include:
Loss of HCl: A peak at M-36 (m/z 202) resulting from the elimination of a hydrogen chloride molecule.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the chlorine atom.
Benzylic Cleavage: A very common fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, which would produce a stable tropylium (B1234903) ion at m/z 91 ([C₇H₇]⁺). miamioh.edu
Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (corresponding to CH₂ groups) would be expected due to the fragmentation of the long alkyl chain. libretexts.org
| m/z Value | Proposed Fragment Ion/Loss | Significance |
| 238/240 | [C₁₅H₂₃Cl]⁺ (M⁺, M+2) | Molecular ion, confirms molecular weight and presence of Cl |
| 202 | [C₁₅H₂₂]⁺ | Loss of HCl |
| 91 | [C₇H₇]⁺ | Tropylium ion, indicates a phenylalkyl structure |
| Various | [CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙCl]⁺ | Fragmentation of the nonane chain |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. Given its volatility and thermal stability, Gas Chromatography (GC) is a highly suitable technique.
Gas Chromatography (GC): In GC, the sample is vaporized and passed through a column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. For this compound, a non-polar or medium-polarity column would be effective. Purity is determined by the presence of a single major peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific GC conditions.
High-Performance Liquid Chromatography (HPLC): While GC is often preferred, HPLC can also be used, particularly for non-volatile impurities. A reversed-phase HPLC system with a C18 column and a mobile phase such as a methanol/water or acetonitrile (B52724)/water mixture would be appropriate for separating this compound from more polar or less polar impurities. researchgate.net
X-ray Crystallography of Derivatives and Related Complexes
X-ray crystallography provides the most definitive three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. However, this compound is a flexible, long-chain molecule that is likely a liquid or low-melting solid at room temperature, making it inherently difficult to grow the high-quality single crystals required for this analysis.
While a crystal structure of this compound itself has not been reported, this technique could be applied to solid derivatives or co-crystals. For instance, incorporating the molecule into a metal-organic framework or forming a complex with a host molecule could facilitate crystallization. Analysis of such a derivative would confirm the atomic connectivity and provide precise data on bond lengths, bond angles, and the preferred conformation of the molecule in the solid state. researchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule. dergipark.org.tr These calculations can determine the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-poor, which is crucial for predicting how the molecule will interact with other chemical species.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. dergipark.org.tr
For 1-Chloro-9-phenylnonane (B1632720), the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely associated with the antibonding σ* orbital of the C-Cl bond. This distribution suggests that the phenyl ring would be the initial site of electrophilic attack, whereas the carbon atom attached to the chlorine is susceptible to nucleophilic attack, potentially leading to substitution or elimination reactions.
Table 1: Predicted Electronic Properties of this compound (Note: These are illustrative values based on typical DFT calculations for similar molecules, as specific data for this compound is not readily available.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | +0.8 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 7.3 eV | Suggests relatively high kinetic stability |
| Dipole Moment | ~2.0 D | Arises from the electronegative chlorine atom, indicating polarity |
Mapped electrostatic potential (MEP) diagrams can further visualize reactive sites, with red regions indicating high electron density (nucleophilic centers) and blue regions showing low electron density (electrophilic centers). dergipark.org.tr For this molecule, the area around the chlorine atom would show a negative potential, while the hydrogen atoms and the carbon attached to the chlorine would be areas of positive potential.
Molecular Modeling and Conformational Analysis
Due to the nine-carbon aliphatic chain, this compound is a highly flexible molecule with numerous possible conformations. Molecular modeling techniques, using force fields (molecular mechanics) or quantum methods, are employed to explore the potential energy surface and identify stable conformers.
The analysis involves systematically rotating bonds and calculating the energy of the resulting structure to find local and global energy minima. The Boltzmann distribution can then be used to predict the relative populations of these conformers at a given temperature.
Table 2: Relative Energies of C-C Bond Conformations in the Alkyl Chain (Note: This table represents a generalized energy profile for a C-C bond within a long alkyl chain, similar to what would be found in this compound.)
| Conformation | Dihedral Angle | Relative Energy (kJ/mol) | Characteristics |
| Anti-periplanar | 180° | 0 | Most stable, lowest steric hindrance |
| Gauche | ±60° | ~3.8 | Less stable due to steric strain |
| Eclipsed (Syn-periplanar) | 0° | ~19 | Highest energy, transition state for rotation |
Reaction Pathway Analysis and Transition State Elucidation
Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. For this compound, potential reactions include nucleophilic substitution (SN2) at the C1 carbon and elimination (E2) reactions to form an alkene. Theoretical calculations can model the entire reaction pathway from reactants to products, identifying the high-energy transition state (TS) that must be overcome.
For instance, in a dehydrochlorination reaction, which has been studied for similar molecules like 1-chlorohexane, the mechanism can be elucidated. researchgate.net Such studies reveal that the reaction proceeds through a cyclic transition state. The geometry, energy, and vibrational frequencies of the transition state can be calculated. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Theoretical investigations into the elimination reactions of other chloroalkenes have shown that the mechanism can involve four- or six-membered cyclic transition states, with the elongation of the C-Cl bond being a rate-determining step. researchgate.net
By analyzing the intrinsic reaction coordinate (IRC), chemists can confirm that the calculated transition state correctly connects the reactants and products. This analysis provides a detailed picture of bond-breaking and bond-forming events throughout the reaction. researchgate.net
Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) Studies
While specific QSRR/QSSR studies on this compound are not documented, the principles of this methodology are applicable. QSRR and QSSR studies aim to build mathematical models that correlate a molecule's structural or computational properties (descriptors) with its experimentally observed reactivity or selectivity.
For a series of related halogenated phenylalkanes, one could develop a QSRR model for a specific reaction, such as nucleophilic substitution. The descriptors in such a model could include:
Electronic Descriptors: HOMO/LUMO energies, partial atomic charges on the C-Cl group, dipole moment.
Steric Descriptors: Molecular volume, surface area, specific conformational parameters.
Topological Descriptors: Indices that describe the branching and connectivity of the molecular structure.
A resulting QSRR equation might take the form:
log(k) = c₀ + c₁(LUMO Energy) + c₂(Charge on C1) + c₃*(Steric Parameter)
Where k is the reaction rate constant and c values are coefficients determined by statistical regression. Such a model would allow for the prediction of reactivity for other, similar compounds without the need for further experiments or extensive calculations.
Molecular Dynamics Simulations and Thermodynamic Fluctuation Theory Applications in Related Halogenated Alkanes
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. For a flexible molecule like this compound, MD simulations in a solvent or in the liquid phase can reveal information about its conformational dynamics, diffusion, and interactions with its environment.
MD simulations have been extensively used to study the behavior of liquid alkanes. theisticscience.com These studies provide insights into thermodynamic properties, such as pressure and energy, and structural details, like the average populations of trans and gauche dihedrals. By including a halogen atom and a phenyl group in the model, simulations could predict how these functional groups affect the packing and dynamics in a condensed phase.
Furthermore, MD simulations are crucial for studying phenomena at interfaces. For example, simulations of halogenated alkanes on surfaces have been used to understand wetting properties and the molecular-level structure of modified surfaces. researchgate.net In the context of this compound, MD could model its adsorption onto a surface or its behavior at a liquid-liquid interface. The interactions are governed by forces like van der Waals and electrostatic interactions, which are particularly relevant given the polar C-Cl bond. nih.gov The presence of halogen bonds and their interplay with other interactions like hydrogen bonds can also be investigated using specialized MD protocols. nih.gov
Advanced Derivatives and Analog Synthesis Research
Functionalization of the Phenyl Ring (e.g., Iodination)
Functionalization of the terminal phenyl ring of 1-Chloro-9-phenylnonane (B1632720) allows for the introduction of various substituents that can significantly alter the molecule's properties. Iodination is a common and synthetically useful transformation. The introduction of an iodine atom onto the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions.
The regioselectivity of the iodination of the phenyl group in this compound is influenced by the directing effects of the alkyl substituent and the choice of iodinating agent. The long alkyl chain is an ortho-, para-directing group. A variety of reagents and methods can be employed for the electrophilic iodination of aromatic rings.
| Reagent/Method | Description | Regioselectivity |
| Iodine and an Oxidizing Agent | Molecular iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide generates an electrophilic iodine species in situ. | Generally a mixture of ortho and para isomers. |
| N-Iodosuccinimide (NIS) | A mild and efficient iodinating agent, often used with an acid catalyst like trifluoroacetic acid. | Can provide good yields with varying regioselectivity depending on the reaction conditions. |
| Iodine Monochloride (ICl) | A highly reactive and effective electrophilic iodinating agent. | Tends to be less selective, potentially leading to a mixture of isomers. |
Detailed Research Findings:
Research on the iodination of long-chain alkylbenzenes indicates that the reaction conditions can be tuned to favor either the ortho or para isomer. For instance, the use of NIS in the presence of a Lewis acid catalyst can enhance the selectivity for the para product due to steric hindrance at the ortho positions imposed by the bulky nonyl chain. The resulting iodinated derivatives of this compound serve as important intermediates for the synthesis of more complex molecules through reactions like the Suzuki or Sonogashira coupling.
Modifications of the Alkyl Chain Length and Branching
Altering the length and branching of the nine-carbon alkyl chain of this compound can have a profound impact on its lipophilicity and steric profile. Research in this area focuses on the synthesis of analogs with shorter, longer, or branched alkyl chains.
Synthesis of Analogs with Varying Chain Lengths:
The synthesis of analogs with different chain lengths can be achieved by selecting appropriate starting materials in a synthetic route analogous to that of this compound. For example, using a shorter or longer α,ω-chloroalkanol in the initial steps of the synthesis would lead to the corresponding shorter or longer chain analogs.
Introduction of Branching:
Introducing branching into the alkyl chain can be accomplished by using branched starting materials. For instance, a branched diol or halide could be used in the synthesis. The position and extent of branching can be controlled to fine-tune the molecule's properties.
| Modification | Synthetic Approach | Potential Impact |
| Shorter Alkyl Chain | Use of a shorter α,ω-dihaloalkane in the synthesis. | Decreased lipophilicity. |
| Longer Alkyl Chain | Use of a longer α,ω-dihaloalkane in the synthesis. | Increased lipophilicity. |
| Branched Alkyl Chain | Incorporation of branched synthons during the synthesis. | Altered steric profile and potential changes in receptor binding. |
Introduction of Heteroatoms into the Alkyl Chain (e.g., Tellurium)
The incorporation of heteroatoms, such as tellurium, into the alkyl chain of this compound can lead to compounds with unique chemical reactivity and potential biological activity. Organotellurium compounds are of interest due to their diverse chemical properties. nih.gov
One common method for introducing a tellurium atom into an alkyl chain is through the reaction of an alkyl halide with a tellurium nucleophile. For this compound, the terminal chloride provides a reactive site for such a substitution.
Synthetic Route:
A plausible synthetic route involves the reaction of this compound with a telluride or ditelluride anion. For example, sodium telluride (Na₂Te) or sodium ditelluride (Na₂Te₂) can be generated in situ by the reduction of elemental tellurium. nih.gov The subsequent reaction with this compound would displace the chloride and form a carbon-tellurium bond.
Reaction Scheme:
9-Phenylnonyl-Cl + Na₂Te₂ → (9-Phenylnonyl)₂Te₂ + 2 NaCl
This reaction would yield the corresponding bis(9-phenylnonyl) ditelluride. The resulting organotellurium compound can undergo further transformations, such as reduction to the tellurol, which can then be used in other synthetic applications.
| Heteroatom | Method of Introduction | Resulting Derivative |
| Tellurium | Nucleophilic substitution with a telluride or ditelluride anion. nih.gov | Bis(9-phenylnonyl) ditelluride or 9-phenylnonyl telluride derivatives. |
Synthesis of Polyfunctionalized Analogs (e.g., Triols, Dioximes)
The synthesis of polyfunctionalized analogs of this compound, such as those containing triol or dioxime functionalities, expands the chemical space and potential applications of this scaffold. These derivatives often require multi-step synthetic sequences.
Synthesis of Triol Analogs:
The introduction of a triol moiety would likely involve the creation of unsaturation in the alkyl chain, followed by dihydroxylation. For example, elimination of HCl from this compound would generate a terminal alkene. Subsequent epoxidation and ring-opening, or dihydroxylation using reagents like osmium tetroxide, could introduce two hydroxyl groups. A third hydroxyl group could be introduced on the phenyl ring via electrophilic hydroxylation or by starting with a functionalized phenyl precursor.
Synthesis of Dioxime Analogs:
The synthesis of a dioxime analog would first require the introduction of two ketone functionalities into the molecule. This could be achieved through the oxidation of a corresponding diol. Once the diketone is formed, it can be reacted with hydroxylamine (B1172632) to form the dioxime. byjus.com The position of the ketone groups would determine the structure of the final dioxime.
| Functional Group | General Synthetic Strategy | Key Intermediates |
| Triol | Introduction of unsaturation, followed by dihydroxylation and functionalization of the phenyl ring. | Alkene, epoxide, diol. |
| Dioxime | Oxidation of a diol to a diketone, followed by reaction with hydroxylamine. byjus.com | Diol, diketone. |
Development of Novel Organometallic Derivatives
The chlorine atom in this compound provides a convenient starting point for the synthesis of a variety of organometallic derivatives. These reagents are highly valuable in organic synthesis for the formation of new carbon-carbon bonds.
Grignard Reagent:
The reaction of this compound with magnesium metal in an etheral solvent, such as diethyl ether or tetrahydrofuran, would yield the corresponding Grignard reagent, 9-phenylnonylmagnesium chloride. mnstate.eduadichemistry.comchemguide.co.uk
Reaction Scheme:
9-Phenylnonyl-Cl + Mg → 9-Phenylnonyl-MgCl
This Grignard reagent is a potent nucleophile and can be used in a wide range of reactions, including additions to carbonyl compounds and as a precursor for other organometallic compounds.
Organolithium Reagent:
Similarly, an organolithium reagent can be prepared by reacting this compound with lithium metal. This reaction typically results in the formation of 9-phenylnonyllithium.
Reaction Scheme:
9-Phenylnonyl-Cl + 2 Li → 9-Phenylnonyl-Li + LiCl
Organolithium reagents are generally more reactive than their Grignard counterparts and are used in a similar array of synthetic transformations.
| Organometallic Derivative | Method of Preparation | Reactivity |
| Grignard Reagent | Reaction with magnesium metal. mnstate.eduadichemistry.comchemguide.co.uk | Strong nucleophile and base. |
| Organolithium Reagent | Reaction with lithium metal. | Very strong nucleophile and base. |
Future Research Directions and Unexplored Avenues
Green Chemistry Approaches to Synthesis and Derivatization
Green chemistry principles offer a framework for developing more environmentally benign chemical processes. nih.gov Future research on 1-Chloro-9-phenylnonane (B1632720) should prioritize the adoption of these principles to minimize waste, reduce energy consumption, and utilize renewable resources. nih.gov
Key areas for investigation include:
Alternative Solvents: Research into replacing traditional organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents could significantly reduce the environmental impact of synthesizing and modifying this compound. nih.gov
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future syntheses should be designed to improve atom economy, thereby reducing the generation of byproducts.
Renewable Feedstocks: Investigating the synthesis of this compound precursors from renewable biomass sources instead of petroleum-based feedstocks presents a significant opportunity for sustainable production. nih.gov
A comparative analysis of a traditional synthesis versus a potential green synthesis is presented below:
| Metric | Traditional Synthesis (Hypothetical) | Green Synthesis (Potential) |
| Solvent | Dichloromethane (B109758), Hexane | Water, Ethanol |
| Catalyst | Stoichiometric acid/base | Reusable solid acid/base catalyst |
| Feedstock | Petroleum-based | Biomass-derived |
| Process Mass Intensity (PMI) | High (>100) | Low (<50) |
| Energy Input | High temperature reflux | Ambient or microwave-assisted |
Catalytic Applications in Novel Reaction Systems
The development of novel catalytic systems can provide more efficient and selective pathways for the synthesis and functionalization of this compound. Catalytic reagents are often superior to stoichiometric ones in terms of efficiency and waste reduction. nih.gov
Future research in this area could focus on:
Homogeneous and Heterogeneous Catalysis: Exploring a range of metal-based or organocatalysts for key bond-forming reactions in the synthesis of this compound. Heterogeneous catalysts, in particular, offer advantages in terms of separation and reusability.
Asymmetric Catalysis: For the synthesis of chiral derivatives of this compound, the development of stereoselective catalytic methods would be highly valuable, particularly for applications in pharmaceuticals and materials science.
Tandem Reactions: Designing catalytic processes where multiple synthetic steps are combined into a single operation without isolating intermediates can lead to significant improvements in efficiency and waste reduction.
Bio-inspired Synthesis and Biocatalysis for Functionalized Compounds
Nature provides a rich source of inspiration for the development of highly selective and efficient chemical transformations. Bio-inspired synthesis and biocatalysis represent a promising frontier for the production of functionalized derivatives of this compound.
Potential research avenues include:
Enzymatic Halogenation and Dehalogenation: Investigating the use of halogenase and dehalogenase enzymes for the selective introduction or removal of the chlorine atom in this compound under mild, aqueous conditions.
Hydroxylation with Cytochrome P450 Enzymes: Utilizing engineered cytochrome P450 monooxygenases to introduce hydroxyl groups at specific positions on the phenyl ring or alkyl chain, creating a diverse range of functionalized derivatives.
Whole-Cell Biotransformations: Employing genetically engineered microorganisms as "cellular factories" to carry out multi-step synthetic sequences, converting simple starting materials into complex derivatives of this compound.
A table outlining potential biocatalytic transformations for this compound is provided below:
| Enzyme Class | Transformation | Potential Product |
| Halogenase | Selective chlorination of the phenyl ring | 1-(Chlorophenyl)-9-chlorononane |
| Cytochrome P450 | Hydroxylation of the alkyl chain | 1-Chloro-9-phenylnonan-x-ol |
| Lipase | Enantioselective esterification of hydroxylated derivatives | Chiral esters of 1-Chloro-9-phenylnonan-x-ol |
| Ene-reductase | Reduction of an unsaturated precursor | This compound from a nonenylbenzene precursor |
Advanced Materials Science Applications via Chemical Derivatization
The chemical structure of this compound, with its long alkyl chain and reactive chloro group, makes it an attractive building block for the synthesis of novel materials.
Future research could explore its incorporation into:
Polymers and Liquid Crystals: The phenyl group and the long alkyl chain could be functionalized to create monomers for polymerization or to design molecules with liquid crystalline properties. The chloro group provides a handle for various coupling reactions.
Self-Assembled Monolayers (SAMs): Derivatives of this compound could be designed to form ordered monolayers on various surfaces, enabling the modification of surface properties for applications in electronics, sensors, or biocompatible coatings.
Functional Surfactants: By introducing a hydrophilic head group to the molecule, novel surfactants with tailored properties for applications in emulsification, detergency, or drug delivery could be developed.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and high-throughput screening. nih.govthieme-connect.de
The application of flow chemistry to the synthesis and derivatization of this compound could involve:
Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound could lead to higher yields, improved purity, and easier scalability compared to batch methods. researchgate.netnih.gov
High-Throughput Derivatization: Integrating flow reactors with automated liquid handling systems would enable the rapid synthesis and screening of a large library of this compound derivatives for various applications.
In-line Analysis and Optimization: The use of in-line analytical techniques (e.g., spectroscopy) within a flow system can allow for real-time monitoring and optimization of reaction conditions, accelerating process development. researchgate.net
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Difficult, requires process redesign | Straightforward by extending run time |
| Safety | Handling of large volumes of hazardous reagents | Small reaction volumes, better temperature control |
| Reproducibility | Can be variable | High |
| Automation | Limited | Readily integrated |
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing 1-Chloro-9-phenylnonane with high purity?
Methodological Answer:
- Step 1: Use a Friedel-Crafts alkylation or nucleophilic substitution reaction, leveraging chlorinated precursors (e.g., 9-phenylnonanol with thionyl chloride or PCl₃ under anhydrous conditions).
- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Adjust temperature (typically 60–80°C) and solvent polarity (e.g., dichloromethane or toluene) to minimize side products like di- or tri-chlorinated byproducts .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation. Validate purity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic Research: Structural Confirmation
Q. Q2. Which analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze H NMR for aromatic proton integration (δ 7.2–7.4 ppm for phenyl groups) and C NMR for chlorine-induced deshielding (C-Cl resonance at δ 40–50 ppm).
- Mass Spectrometry (MS): Identify molecular ion peaks (M⁺) at m/z 224.1 (C₁₅H₂₃Cl) and fragment ions (e.g., loss of Cl⁻ at m/z 189).
- Infrared Spectroscopy (IR): Confirm C-Cl stretching vibrations at 550–650 cm⁻¹. Cross-validate data against NIST reference spectra .
Advanced Research: Mechanistic Studies
Q. Q3. How can researchers investigate the degradation pathways of this compound under varying pH conditions?
Methodological Answer:
- Experimental Design:
- Controlled Hydrolysis: Expose the compound to buffered solutions (pH 2–12) at 25–50°C. Sample aliquots at timed intervals for LC-MS analysis.
- Kinetic Modeling: Use pseudo-first-order rate equations to determine hydrolysis rate constants (). Correlate pH-dependent trends with proposed mechanisms (e.g., SN1 vs. SN2).
- Data Interpretation: Identify intermediates (e.g., 9-phenylnonanol via dechlorination) and validate with isotopic labeling (O-H₂O) to track oxygen incorporation .
Advanced Research: Data Contradiction Analysis
Q. Q4. How should researchers reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
Methodological Answer:
- Hypothesis Testing: Systematically test solubility in solvents (e.g., water, ethanol, hexane) under controlled temperatures (15–40°C). Use UV-Vis spectroscopy to quantify dissolved concentrations.
- Statistical Validation: Apply ANOVA to compare solvent-polarity effects. If discrepancies persist, assess impurities (e.g., residual surfactants) via HPLC or assess solvent purity using Karl Fischer titration .
- Critical Review: Cross-reference solubility parameters (Hansen solubility parameters) with computational models (e.g., COSMO-RS) to identify outliers .
Advanced Research: Environmental Fate Studies
Q. Q5. What methodologies are recommended for assessing the environmental persistence of this compound?
Methodological Answer:
- Biodegradation Assays: Use OECD 301B (Ready Biodegradability) protocols with activated sludge. Monitor chloride ion release via ion chromatography.
- Photodegradation Studies: Expose the compound to UV light (λ = 254 nm) in aqueous/organic matrices. Track degradation products via GC-MS and quantify half-lives ().
- Ecotoxicity Profiling: Conduct acute toxicity tests (e.g., Daphnia magna LC₅₀) and compare with QSAR predictions to validate environmental risk models .
Basic Research: Reproducibility Challenges
Q. Q6. How can researchers ensure reproducibility in synthesizing this compound across labs?
Methodological Answer:
- Standardized Protocols: Publish detailed reaction conditions (solvent grade, catalyst purity, inert atmosphere requirements) in alignment with Beilstein Journal guidelines .
- Inter-lab Validation: Share aliquots of starting materials (e.g., 9-phenylnonanol) and reference spectra (NMR, MS) via open-access repositories.
- Error Mitigation: Document deviations (e.g., humidity effects during chlorination) and use control experiments to isolate variables .
Advanced Research: Computational Modeling
Q. Q7. How can molecular dynamics (MD) simulations predict the interaction of this compound with lipid bilayers?
Methodological Answer:
- Model Setup: Use software like GROMACS or AMBER to simulate the compound in a POPC bilayer. Parameterize force fields (e.g., GAFF) with chlorine atom partial charges derived from quantum mechanics (QM).
- Analysis Metrics: Calculate partition coefficients (log P), diffusion constants, and hydrogen-bonding interactions with phospholipid headgroups.
- Validation: Compare simulated membrane penetration depths with experimental data (e.g., fluorescence quenching assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
